Isoprazone

Vue d'ensemble

Description

Isoprazone, as a specific compound, does not have direct matches in scientific literature. Instead, research related to triazole derivatives and their frameworks offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds. Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms, which are of significant interest due to their potential applications in various fields including medicinal chemistry and material science.

Synthesis Analysis

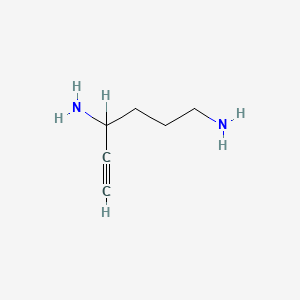

Syntheses of triazole derivatives often involve the use of azides and terminal alkynes in a [3+2] cycloaddition reaction, a process known as the CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) reaction. For example, the synthesis of 1,2,4-triazolines from α-isocyano esters/amides and azodicarboxylates demonstrates a base-catalyzed hydrazination-type reaction followed by subsequent cyclization (Monge et al., 2011).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, involving various coordination modes and structural isomerism. For instance, isomeric zinc(II) triazolate frameworks have been studied for their 3-connected networks, showcasing different coordination numbers and pore properties (Zhu et al., 2009).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, exhibiting a wide range of properties due to their diverse functional groups. The reactivity can be attributed to the triazole ring's ability to act as a ligand, forming complexes with different metals, which can lead to the formation of supramolecular structures with unique properties (Zhang et al., 2005).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and thermal stability, can vary significantly depending on the substitution pattern on the triazole ring and the nature of the metal in the framework. For example, the thermal stability of metal azolate frameworks can be influenced by the coordination number of the metal atoms and the presence of different substituents (Zhu et al., 2009).

Chemical Properties Analysis

Chemically, triazole derivatives exhibit a range of reactivities, such as nucleophilic substitution reactions, and can form complexes with metals, leading to the development of materials with potential applications in gas storage, separation, and catalysis. The chemical functionality of the triazole ring allows it to participate in the formation of hydrogen bonds and other non-covalent interactions, which are crucial for the assembly of complex supramolecular structures (Zhang et al., 2005).

Applications De Recherche Scientifique

Traitement de la prééclampsie

Injection de polymères dans la récupération du pétrole lourd

Dans le domaine de la récupération pétrolière, l'injection de polymères a connu du succès dans les gisements de pétrole lourd. Des recherches en laboratoire ont démontré que les polymères pouvaient augmenter la récupération du pétrole lourd de plus de 20 %. Des cas de terrain en Chine, en Turquie et en Oman ont en outre validé l'efficacité de l'injection de polymères. Le défi réside dans le maintien de la viscosité du polymère pendant l'injection en surface et les conditions de réservoir .

Profilage des impuretés dans les produits pharmaceutiques

Une méthode sensible de chromatographie liquide haute performance a été développée pour profiler les impuretés de l'ésoméprazole (un dérivé de l'this compound) dans les capsules d'aspirine à faible dose et d'ésoméprazole. Cette méthode permet une détermination précise des impuretés dans les produits pharmaceutiques .

Risque d'ostéoarthrite et oméprazole

Des recherches récentes utilisant l'analyse de randomisation mendélienne (MR) ont révélé un lien causal entre l'oméprazole (un inhibiteur de la pompe à protons lié à l'this compound) et un risque accru d'ostéoarthrite. Les cliniciens doivent faire preuve de prudence quant à l'utilisation prolongée de l'oméprazole, en particulier chez les populations présentant des risques élevés d'OA .

Développement de produits d'oméprazole bioéquivalents

Des efforts ont été déployés pour développer une nouvelle forme entérique générique d'oméprazole en capsules. La composition quantitative et qualitative, ainsi que la technologie de production, ont été mises en œuvre avec succès. Les profils de dissolution dans des milieux de pH 1,2 et 6,8 ont été prouvés .

Techniques analytiques quantitatives pour l'aspirine et l'oméprazole

Diverses méthodes analytiques quantitatives ont été utilisées pour estimer l'aspirine et l'oméprazole dans les comprimés récemment approuvés par la FDA. La première dérivée des spectres de rapport a permis de résoudre les spectres superposés entre ces deux composés .

Mécanisme D'action

- Omeprazole primarily targets the H(+)/K(+)-ATPase enzyme, also known as the proton pump , which is expressed in high quantities by the parietal cells of the stomach .

- By inhibiting this enzyme, omeprazole suppresses stomach acid secretion, leading to reduced acidity in the gastric environment .

- Downstream effects include decreased HCl production, which alleviates conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and hypersecretory conditions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Propriétés

IUPAC Name |

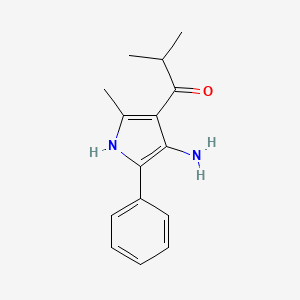

1-(4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-9(2)15(18)12-10(3)17-14(13(12)16)11-7-5-4-6-8-11/h4-9,17H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSWVMUFXHQAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CC=C2)N)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205013 | |

| Record name | Isoprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56463-68-4 | |

| Record name | Isoprazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0T3NEB48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research paper regarding isoprazone?

A1: The research paper primarily focuses on the pharmacokinetics of this compound, a novel analgesic and antipyretic agent, in rats []. This includes investigating how the drug is absorbed, distributed, metabolized, and excreted within the rat model.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)

![[(3R,4R,5R)-2-[5-(4-Bromo-2,3-dioxobutyl)sulfanyl-1H-imidazo[2,1-f]purin-3-ium-3-yl]-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1216758.png)